

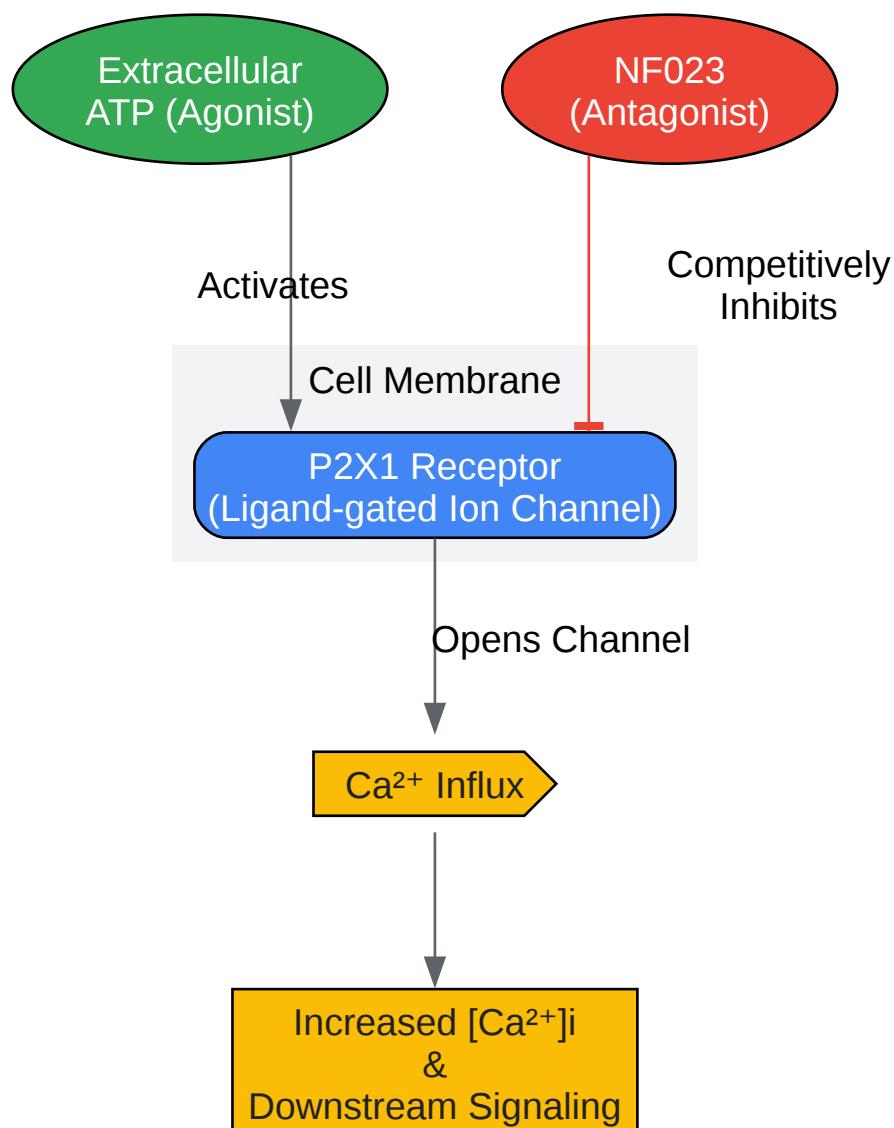
Application Notes and Protocols for NF023 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NF023**

Cat. No.: **B15601756**


[Get Quote](#)

Introduction

NF023 is a potent and selective antagonist for the P2X1 purinergic receptor.[1][2] As a competitive and reversible antagonist, it is an invaluable tool for researchers studying purinergic signaling pathways, particularly those involving ATP-gated ion channels.[1][2] P2X1 receptors, when activated by extracellular ATP, form non-selective cation channels that permit the influx of calcium ions (Ca^{2+}), leading to a rapid increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$).[3][4] This calcium signal is a critical component of numerous physiological processes. These application notes provide detailed protocols and data for utilizing **NF023** in calcium imaging assays to investigate the role of P2X1 receptors in cellular calcium signaling.

Mechanism of Action

NF023 is a suramin analogue that selectively targets the P2X1 receptor subtype.[2][5] It acts by competitively binding to the receptor, thereby preventing the binding of the endogenous agonist, ATP. This inhibition blocks the opening of the ion channel and the subsequent influx of calcium. While highly selective for P2X1, **NF023** also shows activity at other P2X subtypes at higher concentrations and can inhibit the α -subunit of $\text{G}_\alpha/\text{G}_i$ proteins.[1][5] Understanding its selectivity profile is crucial for designing and interpreting experiments.

[Click to download full resolution via product page](#)

Figure 1. NF023 competitively inhibits ATP binding to the P2X1 receptor, blocking Ca²⁺ influx.

Quantitative Data: NF023 Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of **NF023** against various purinergic receptors and G-proteins. This data is essential for determining the optimal concentration range for specific experimental goals.

Target	Species	Potency Value	Unit	Reference
P2X ₁ Receptor	Human	IC ₅₀ = 0.21	µM	[1][2]
Rat		IC ₅₀ = 0.24	µM	[2]
P2X ₃ Receptor	Human	IC ₅₀ = 28.9	µM	[1][2]
Rat		IC ₅₀ = 8.5	µM	[2][5]
P2X ₂ Receptor	Human/Rat	IC ₅₀ > 50	µM	[1][2]
P2X ₄ Receptor	Human	IC ₅₀ > 100	µM	[1][2]
Gα _{o/i} Subunit	N/A	EC ₅₀ ≈ 0.3	µM	[1][5]
HMGA2	N/A	IC ₅₀ = 10.63	µM	[1]

Experimental Protocols

General Calcium Imaging Workflow

Calcium imaging experiments using fluorescent indicators typically follow a standardized workflow. This process involves cell preparation, loading with a calcium-sensitive dye, and measuring fluorescence changes upon stimulation. **NF023** is introduced to assess its inhibitory effect on agonist-induced calcium responses.

[Click to download full resolution via product page](#)

Figure 2. General workflow for a calcium imaging experiment using **NF023**.

Protocol 1: General Procedure for Intracellular Calcium Measurement

This protocol provides a general method for measuring $[Ca^{2+}]_i$ changes in cultured cells using a ratiometric dye like Fura-2 AM.^{[6][7][8]}

Materials:

- Cultured cells on glass coverslips
- Physiological salt solution (e.g., Tyrode's or HBSS)

- Fura-2 AM (or other suitable calcium indicator)
- Pluronic F-127
- DMSO
- Fluorescence imaging system with appropriate filters for the chosen dye

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.^[8]
- Dye Loading Solution: Prepare a loading solution of 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in the physiological salt solution.
- Loading Cells: Wash the cells once with the salt solution. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
- Washing: After incubation, wash the cells 2-3 times with the salt solution to remove extracellular dye.
- De-esterification: Allow the cells to rest for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.
- Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
- Data Acquisition: Acquire fluorescence images. For Fura-2, alternately excite the cells at 340 nm and 380 nm, and collect the emission at ~510 nm.^[6] The ratio of the fluorescence intensities (F_{340}/F_{380}) is proportional to the intracellular calcium concentration.

Protocol 2: Inhibition of P2X1-Mediated Calcium Influx with NF023

This protocol details the use of **NF023** to specifically investigate the contribution of P2X1 receptors to an ATP-induced calcium response.

Materials:

- Fura-2 AM loaded cells (from Protocol 1)
- Physiological salt solution
- ATP stock solution (agonist)
- **NF023** stock solution (antagonist)

Procedure:

- Establish Baseline: Begin perfusion with the physiological salt solution and record the baseline F_{340}/F_{380} ratio for 2-3 minutes to ensure a stable resting calcium level.
- Agonist Stimulation: Perfuse the cells with a solution containing a known concentration of ATP (e.g., 1-10 μ M) to elicit a calcium response. Record the peak F_{340}/F_{380} ratio.
- Washout: Persevere with the salt solution until the calcium level returns to the baseline. This step is crucial for reversible antagonists.
- **NF023** Incubation: Persevere the cells with a solution containing **NF023** for 5-10 minutes. Based on its IC_{50} , a concentration range of 1-10 μ M is recommended to ensure P2X1 selectivity.[9]
- Inhibition Test: While continuing to persevere with the **NF023** solution, add the same concentration of ATP used in step 2.
- Data Recording: Record the F_{340}/F_{380} ratio throughout the experiment.
- Data Analysis: Compare the peak amplitude of the calcium transient in response to ATP in the absence (Step 2) and presence (Step 5) of **NF023**. A significant reduction in the ATP-induced calcium signal in the presence of **NF023** indicates that the response is mediated by P2X1 receptors.

Data Analysis and Interpretation

The primary output of these experiments is the change in fluorescence ratio over time, which reflects the dynamics of intracellular calcium. Key parameters to analyze include:

- Baseline Calcium Level: The stable ratio before stimulation.
- Peak Amplitude: The maximum ratio achieved after agonist stimulation. This reflects the magnitude of the calcium influx.
- Rate of Rise: The speed at which the calcium level increases.
- Duration of Response: The time it takes for the calcium level to return to baseline.

By comparing these parameters between the control (agonist alone) and the **NF023**-treated conditions, researchers can quantify the inhibitory effect of **NF023** and thereby infer the role of P2X1 receptors in the observed signaling event.

Troubleshooting

- No response to ATP:
 - Confirm that the cells express functional P2X receptors.
 - Check the viability of the cells.
 - Verify the concentration and integrity of the ATP solution.
- High background fluorescence:
 - Ensure complete removal of extracellular dye by thorough washing.[\[8\]](#)
 - Use high-quality, low-fluorescence glass coverslips.[\[8\]](#)
- Phototoxicity or Dye Bleaching:
 - Reduce the intensity and duration of the excitation light.[\[8\]](#)
 - Decrease the frequency of image acquisition.
- **NF023** shows no effect:
 - Verify the concentration and purity of the **NF023** solution.

- Increase the pre-incubation time to ensure the antagonist has reached its target.
- Consider that the ATP response may be mediated by P2X subtypes insensitive to **NF023** at the concentration used. Refer to the selectivity table.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Ca²⁺ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tonic calcium-activated chloride current sustained by ATP release and highly desensitizing human P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NF023 in Calcium Imaging Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601756#nf023-application-in-calcium-imaging-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com